1-Propylpiperidine-3-carboxylic acid chemical structure and properties
1-Propylpiperidine-3-carboxylic acid chemical structure and properties
Topic: 1-Propylpiperidine-3-carboxylic Acid: Chemical Structure, Synthesis, and Pharmacological Properties Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists
Executive Summary
1-Propylpiperidine-3-carboxylic acid (also known as N-propylnipecotic acid) is a derivative of nipecotic acid, a potent inhibitor of γ-aminobutyric acid (GABA) uptake. While nipecotic acid itself is hydrophilic and unable to cross the blood-brain barrier (BBB), N-substituted derivatives are critical in the development of anticonvulsant therapeutics. This compound represents a transitional structure in Structure-Activity Relationship (SAR) studies, bridging the gap between the parent amino acid and clinically successful lipophilic analogs like Tiagabine. This guide details its physicochemical profile, synthetic pathways, and pharmacological mechanism as a GABA Transporter (GAT) inhibitor.
Chemical Identity and Structural Analysis[1][2][3]
The core structure consists of a piperidine ring with a carboxylic acid at the C3 position and a propyl chain on the nitrogen atom. The molecule possesses a chiral center at C3, leading to two enantiomers. The (R)-enantiomer is generally the bioactive scaffold for GABA uptake inhibition.
Chemical Data Table[3][4]
| Property | Data |
| IUPAC Name | 1-Propylpiperidine-3-carboxylic acid |
| Common Name | N-Propylnipecotic acid |
| CAS Number | 783265-23-6 (Racemic); 1795498-10-0 (HCl salt) |
| Molecular Formula | C |
| Molecular Weight | 171.24 g/mol |
| SMILES | CCCN1CCCC(C1)C(=O)O |
| Stereochemistry | (R)- and (S)- enantiomers; (R)- is bio-active |
| pKa (Calc.) | Acidic: ~3.8; Basic (Amine): ~10.2 |
| LogP (Calc.) | ~1.2 (Improved lipophilicity vs. Nipecotic acid) |
| Solubility | Soluble in water (zwitterionic form), alcohols |
Stereochemical Significance
Nipecotic acid derivatives exhibit stereoselectivity. The (R)-enantiomer of nipecotic acid aligns with the conformation of GABA in the transporter binding pocket. Consequently, (R)-1-propylpiperidine-3-carboxylic acid retains higher affinity for GAT-1 compared to its (S)-counterpart.
Synthetic Pathways[9][10]
The synthesis of 1-propylpiperidine-3-carboxylic acid is typically achieved via N-alkylation of nipecotic acid (or its esters). Two primary methods are employed: Reductive Amination and Direct Alkylation.
Method A: Reductive Amination (Preferred)
This method avoids over-alkylation (quaternization) and proceeds under mild conditions.
Protocol:
-
Reagents: Nipecotic acid ethyl ester, Propionaldehyde, Sodium Triacetoxyborohydride (STAB), Dichloroethane (DCE).
-
Procedure:
-
Dissolve nipecotic acid ethyl ester (1.0 eq) in DCE.
-
Add propionaldehyde (1.1 eq) and stir for 30 min to form the imine/iminium species.
-
Add STAB (1.5 eq) portion-wise. Stir at room temperature for 12–16 hours.
-
Quench with saturated NaHCO
. Extract with DCM. -
Hydrolysis: Treat the isolated ester with LiOH in THF/Water to yield the free acid.
-
Method B: Direct Alkylation
Suitable for industrial scale-up but requires careful control to prevent quaternary ammonium salt formation.
Protocol:
-
Reagents: Nipecotic acid, 1-Bromopropane, Potassium Carbonate (K
CO ), Acetonitrile or DMF. -
Procedure:
-
Suspend nipecotic acid (1.0 eq) and K
CO (2.5 eq) in acetonitrile. -
Add 1-Bromopropane (1.05 eq) dropwise at 0°C.
-
Reflux for 6–8 hours.
-
Filter inorganic salts and concentrate the filtrate.
-
Visualization of Synthesis Logic
Caption: Synthetic routes converting Nipecotic Acid to its N-propyl derivative via Reductive Amination (Blue path) or Direct Alkylation (Red dashed path).
Pharmacological Mechanism[11][12]
Mechanism of Action: GAT Inhibition
1-Propylpiperidine-3-carboxylic acid targets GABA Transporters (GAT), specifically the GAT-1 subtype found on presynaptic neurons and glial cells.
-
Substrate vs. Blocker: Unlike large lipophilic inhibitors (e.g., Tiagabine) which lock the transporter in an open-to-out conformation, smaller N-alkyl derivatives like the propyl analog often act as transportable inhibitors . They compete with GABA for the binding site and can be translocated into the cell, albeit slower than GABA.
-
Lipophilicity & BBB: The propyl group increases the LogP from -2.8 (nipecotic acid) to ~1.2. This modification significantly enhances passive diffusion across the Blood-Brain Barrier, addressing the critical pharmacokinetic failure of the parent compound.
Biological Pathway Diagram
Caption: Mechanism of Action. The compound competes with GABA at the GAT-1 transporter, preventing reuptake and prolonging GABAergic signaling at the postsynaptic receptor.
Experimental Protocols
In Vitro GABA Uptake Assay
To validate the biological activity of the synthesized compound, a synaptosomal uptake assay is standard.
Materials:
-
Rat brain cortical synaptosomes.
-
[
H]-GABA (Radiolabeled tracer).[1] -
Assay Buffer: Krebs-Henseleit buffer (pH 7.4).
Procedure:
-
Preparation: Resuspend synaptosomes in glucose-containing buffer.
-
Incubation: Pre-incubate synaptosomes with varying concentrations (0.1 µM – 100 µM) of 1-propylpiperidine-3-carboxylic acid for 10 minutes at 30°C.
-
Uptake Initiation: Add [
H]-GABA (final concentration 10 nM) and incubate for 3 minutes. -
Termination: Rapidly filter through GF/B glass fiber filters and wash 3x with ice-cold buffer to stop transport.
-
Quantification: Measure retained radioactivity via liquid scintillation counting.
-
Analysis: Determine IC
by plotting % inhibition vs. log[Concentration].
Expected Result: The IC
References
-
Andersen, K. E., et al. (1993).[1] "Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents." Journal of Medicinal Chemistry. Link
-
Braestrup, C., et al. (1990).[1] "(R)-Nipecotic acid derivatives: A new class of potent GABA uptake inhibitors."[1] Journal of Neurochemistry. Link
-
Krogsgaard-Larsen, P. (1988). "GABA Synaptic Mechanisms: Stereochemical and Conformational Aspects." Medicinal Research Reviews. Link
-
PubChem Compound Summary. (2024). "6-Oxo-1-propylpiperidine-3-carboxylic acid" (Structural analog reference).[2] National Center for Biotechnology Information. Link
-
NIST Chemistry WebBook. (2024). "1-Propylpiperidine."[3][2][4][5] National Institute of Standards and Technology.[3] Link
Sources
- 1. Stereoselective central nervous system effects of the R- and S-isomers of the GABA uptake blocker N-(4,4-di-(3-methylthien-2-yl)but-3-enyl) nipecotic acid in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Oxo-1-propylpiperidine-3-carboxylic acid | C9H15NO3 | CID 44827689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Propylpiperidine [webbook.nist.gov]
- 4. Buy 4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile (EVT-1817244) | 89853-27-0 [evitachem.com]
- 5. chemscene.com [chemscene.com]
